Vicriviroc Malate
Overview
Description
Mechanism of Action
Vicriviroc Malate, also known as “1-[(4,6-Dimethyl-5-pyrimidinyl)carbonyl]-4-[(3S)-4-[(1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methyl-1-piperazinyl]-4-methylpiperidine malate” or “Vicriviroc (Malate)”, is a potent CCR5 antagonist . It is currently in clinical trials for the management of HIV-1 .
Target of Action
The primary target of this compound is the C-C chemokine receptor type 5 (CCR5) . CCR5 is a protein on the surface of white blood cells involved in the immune system. It is utilized by HIV-1 to enter and infect host cells .
Mode of Action
This compound acts as a noncompetitive allosteric antagonist of CCR5 . It binds to a hydrophobic pocket between transmembrane helices near the extracellular side of the CCR5 receptor . This binding induces a conformational change in the protein, preventing the binding of gp120, a glycoprotein on the HIV-1 virus, to CCR5 . This effectively blocks the entry of HIV-1 into the cell .
Biochemical Pathways
By inhibiting the interaction of HIV-1 with CCR5, this compound disrupts the initial stages of the HIV-1 life cycle . This prevents the virus from entering the cell and replicating, thereby reducing the viral load and slowing the progression of the disease.
Pharmacokinetics
This compound is orally administered and is effective at nanomolar concentrations . It is metabolized primarily by the CYP3A4 system .
Biochemical Analysis
Biochemical Properties
Vicriviroc Malate inhibits the interaction of HIV-1 with CCR5, preventing viral entry into cells . It noncompetitively binds to a hydrophobic pocket between transmembrane helices by the extracellular side of CCR5 . This allosteric antagonism causes a conformational change in the protein, preventing binding of gp120 to CCR5 .
Cellular Effects
This compound has shown to inhibit the initial stages of the virus life cycle . It inhibits MIP-1α induced migration of Ba/F3 cells stably expressing recombinant human CCR5, with an IC50 of 0.91 nM . It also inhibits intracellular calcium release induced by the ligand RANTES in U-87-CCR5 cells, with an IC50 of 16 nM .
Molecular Mechanism
The molecular mechanism of this compound involves its action as a once-daily oral inhibitor of CCR5 . It noncompetitively binds to a hydrophobic pocket between transmembrane helices by the extracellular side of CCR5 . This allosteric antagonism causes a conformational change in the protein, preventing binding of gp120 to CCR5 . This prevents the entry of HIV into the cell .
Temporal Effects in Laboratory Settings
This compound has demonstrated a significant decrease of HIV RNA in R5-infected subjects over time . The mean decline from baseline of HIV RNA achieved 1.5 log10 or greater in all treatment groups in a 14-day monotherapy trial in HIV-infected adults .
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Vicriviroc Malate involves multiple steps, starting with the preparation of the pyrimidine core. The key steps include:
- Formation of the pyrimidine ring through a condensation reaction.
- Introduction of the trifluoromethylphenyl group via a nucleophilic substitution reaction.
- Attachment of the piperazine and piperidine rings through amide bond formation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-purity starting materials.
- Controlled reaction conditions such as temperature, pressure, and pH.
- Purification steps including crystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: Vicriviroc Malate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of desalkylated products.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products:
Oxidation: Hydroxylated derivatives.
Reduction: Desalkylated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Vicriviroc Malate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of CCR5 inhibitors.
Biology: Investigated for its role in inhibiting HIV-1 entry into cells.
Medicine: Explored as a potential therapeutic agent for HIV-1 treatment.
Industry: Utilized in the development of new antiviral drugs and formulations
Comparison with Similar Compounds
Maraviroc: Another CCR5 antagonist used in the treatment of HIV-1.
Aplaviroc: A CCR5 inhibitor with a similar mechanism of action.
Comparison:
Vicriviroc Malate vs. Maraviroc: Both compounds inhibit CCR5, but this compound has shown higher selectivity and potency in some studies.
This compound vs. Aplaviroc: While both are CCR5 inhibitors, this compound has better oral bioavailability and central nervous system penetration.
This compound stands out due to its high selectivity, potency, and favorable pharmacokinetic properties, making it a promising candidate for HIV-1 treatment .
Properties
IUPAC Name |
(4,6-dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone;2-hydroxybutanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38F3N5O2.C4H6O5/c1-19-16-35(14-15-36(19)24(17-38-5)22-6-8-23(9-7-22)28(29,30)31)27(4)10-12-34(13-11-27)26(37)25-20(2)32-18-33-21(25)3;5-2(4(8)9)1-3(6)7/h6-9,18-19,24H,10-17H2,1-5H3;2,5H,1H2,(H,6,7)(H,8,9)/t19-,24-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJIGHNTROUVLT-RIAYWLAYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(COC)C2=CC=C(C=C2)C(F)(F)F)C3(CCN(CC3)C(=O)C4=C(N=CN=C4C)C)C.C(C(C(=O)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1[C@@H](COC)C2=CC=C(C=C2)C(F)(F)F)C3(CCN(CC3)C(=O)C4=C(N=CN=C4C)C)C.C(C(C(=O)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H44F3N5O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50436815 | |
Record name | Vicriviroc Malate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50436815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
667.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
541503-81-5 | |
Record name | Vicriviroc Malate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50436815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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